molecular formula C20H29N3O4 B5624504 8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one

8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5624504
M. Wt: 375.5 g/mol
InChI Key: GOTJPJMSZHPOHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-[(5-isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one and related compounds has been explored in various studies. These compounds have been synthesized for various purposes, including as potential antihypertensive agents and inhibitors of neural Ca-uptake (Caroon et al., 1981), (Tóth et al., 1997).

Molecular Structure Analysis

Molecular mechanics energy minimization techniques have been used to analyze the structural parameters of related compounds, providing insights into their molecular structure (Farag et al., 2008).

Chemical Reactions and Properties

These compounds have been involved in various chemical reactions, including cycloadditions and ipso-cyclizations, leading to the formation of different derivatives with diverse properties (Eligeti et al., 2013).

Physical Properties Analysis

The physical properties of related compounds have been characterized using methods like IR and 1HNMR, providing valuable information on their structural and physical characteristics (Zhang Feng-bao, 2006).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted by their reactions and interactions in various chemical processes. For example, their involvement in reactions leading to the formation of spiroimidazolidinone systems shows their reactive nature (Feliu et al., 2004).

properties

IUPAC Name

2-(oxolan-2-ylmethyl)-8-(5-propan-2-yl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-14(2)17-10-16(21-27-17)19(25)22-7-5-20(6-8-22)11-18(24)23(13-20)12-15-4-3-9-26-15/h10,14-15H,3-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTJPJMSZHPOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(5-Isopropyl-3-isoxazolyl)carbonyl]-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one

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